2-Benzoxazolinone, 5,7-dibromo-
Overview
Description
2-Benzoxazolinone, 5,7-dibromo- is a brominated derivative of 2-benzoxazolinone, a heterocyclic organic compound. This compound is known for its significant biological activities and is used in various scientific research applications. The molecular formula of 2-Benzoxazolinone, 5,7-dibromo- is C7H3Br2NO2, and it has a molecular weight of 292.912 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolinone, 5,7-dibromo- typically involves the bromination of 2-benzoxazolinone. One common method is the reaction of 2-benzoxazolinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions .
Industrial Production Methods: Industrial production of 2-Benzoxazolinone, 5,7-dibromo- may involve continuous-flow processes to enhance efficiency and yield. For example, the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazolinone, 5,7-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: Bromine atoms can be substituted with other functional groups using reagents like sodium azide or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, amines, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
- Substituted benzoxazolinone derivatives.
- Oxidized or reduced forms of the compound.
Scientific Research Applications
2-Benzoxazolinone, 5,7-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in developing new antibacterial drugs.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 5,7-dibromo- involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The bromine atoms enhance the compound’s ability to penetrate cell membranes and exert its antibacterial effects .
Comparison with Similar Compounds
2-Benzoxazolinone: The parent compound, less potent without bromine atoms.
5-Chloro-2-benzoxazolinone: Another halogenated derivative with similar but less pronounced biological activities.
Uniqueness: 2-Benzoxazolinone, 5,7-dibromo- is unique due to its dual bromination, which significantly enhances its biological activity compared to other derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dibromo-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLHFQPWVSWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203018 | |
Record name | 2-Benzoxazolinone, 5,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-02-9 | |
Record name | 5,7-Dibromo-2-benzoxazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone,7-dibromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolinone, 5,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIBROMO-2-BENZOXAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX3ZR3EY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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